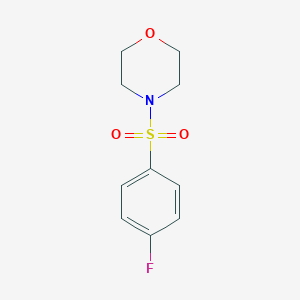

4-((4-Fluorophenyl)sulfonyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBBCISSYGDVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353837 | |

| Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-23-3 | |

| Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 4-((4-Fluorophenyl)sulfonyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-((4-Fluorophenyl)sulfonyl)morpholine. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines computed data from reliable chemical databases with established experimental protocols for determining key physicochemical parameters. This information is crucial for researchers in drug discovery and development, aiding in the prediction of the compound's behavior in biological systems and formulation studies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's identity, purity, and potential pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FNO₃S | PubChem[1] |

| Molecular Weight | 245.27 g/mol | PubChem[1] |

| Calculated logP (XLogP3-AA) | 0.8 | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.

Aqueous Solubility Determination

Solubility is a crucial parameter influencing a drug's absorption and bioavailability. The shake-flask method is a common and reliable technique for its determination.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is vital for predicting the ionization state of a compound at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve or by analyzing the half-equivalence point.

Synthesis Workflow

The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an amine. This is a well-established and robust method for the formation of sulfonamides.

Potential Biological Significance

While specific biological targets for this compound are not extensively documented, research on structurally similar compounds provides valuable insights. A recent study on the closely related analog, 4-(phenylsulfonyl)morpholine, demonstrated its potential as an inhibitor of triple-negative breast cancer (TNBC) cell growth.[2] This suggests that the this compound scaffold may serve as a promising starting point for the development of novel anticancer agents.

The morpholine ring is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[3][4] The fluorine atom on the phenyl ring can further enhance metabolic stability and binding affinity to target proteins.

Logical Relationship of Physicochemical Properties and Drug Development

The interplay between the physicochemical properties of a compound like this compound and its potential as a drug candidate is a cornerstone of medicinal chemistry. The following diagram illustrates this relationship.

References

- 1. This compound | C10H12FNO3S | CID 755377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-((4-Fluorophenyl)sulfonyl)morpholine (CAS Number 383-23-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-((4-Fluorophenyl)sulfonyl)morpholine is limited. This guide provides a comprehensive overview based on its chemical properties, established synthetic methodologies for analogous compounds, and the known biological activities of the broader morpholine-containing class of molecules. The experimental protocols and potential biological activities described herein are based on established practices for similar compounds and should be adapted and validated for specific research applications.

Core Compound Summary

This compound is a synthetic organic compound featuring a central morpholine ring attached to a 4-fluorophenyl group via a sulfonamide linkage. The presence of the morpholine moiety, a privileged scaffold in medicinal chemistry, suggests potential for favorable physicochemical and pharmacokinetic properties.[1][2] The electron-withdrawing nature of the sulfonyl group and the fluorine atom can influence the molecule's electronic distribution and binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| CAS Number | 383-23-3 |

| Molecular Formula | C₁₀H₁₂FNO₃S |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | 4-[(4-fluorophenyl)sulfonyl]morpholine |

| Synonyms | 4-(4-Fluorobenzenesulfonyl)morpholine, N-(4-Fluorophenylsulfonyl)morpholine |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a standard and reliable method for the synthesis of arylsulfonylmorpholines involves the reaction of the corresponding arylsulfonyl chloride with morpholine in the presence of a base.

Plausible Synthetic Pathway

The most probable synthetic route to this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and morpholine.

Caption: Plausible synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the synthesis of similar sulfonamides.

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Morpholine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add morpholine (1.1 equivalents) and triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.

Potential Biological Activities and Mechanism of Action

While no specific biological data for this compound has been found, the morpholine scaffold is a key feature in many biologically active compounds, particularly in the fields of oncology and central nervous system (CNS) disorders.[1][2]

Anticancer Potential

A study on a series of 4-(phenylsulfonyl)morpholine derivatives (lacking the fluoro-substituent) has demonstrated their potential as anticancer agents against triple-negative breast cancer (TNBC).[4] The lead compound in that study was found to induce cell-cycle arrest and apoptosis.[4] Transcriptomic analysis revealed the involvement of multiple tumor-suppressive signaling pathways.[4]

Table 2: Potential Anticancer Activity Profile (Hypothetical)

| Parameter | Description |

| Cell Lines | Human breast adenocarcinoma (e.g., MDA-MB-231), lung carcinoma (e.g., A549), colon cancer (e.g., HCT116) |

| Assays | Cell viability (MTT, CellTiter-Glo), apoptosis (Annexin V/PI staining, caspase activity), cell cycle analysis (flow cytometry) |

| Potential Targets | Kinases, transcription factors, components of cell survival pathways |

Based on the study of related compounds, this compound could potentially exert its anticancer effects through the induction of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). This, in turn, can trigger downstream signaling cascades involving the p53 tumor suppressor pathway and cell cycle checkpoint proteins, ultimately leading to apoptosis.

Caption: Hypothetical anticancer signaling pathway.

Central Nervous System (CNS) Activity

The morpholine ring is a common feature in many CNS-active drugs, where it can improve properties such as blood-brain barrier permeability.[1][2] Phenyl-morpholine derivatives have been investigated for their interaction with various CNS targets. While no specific CNS activity has been reported for this compound, its structural similarity to other CNS-active scaffolds suggests that it could be a candidate for screening against CNS targets.

Table 3: Potential CNS Activity Profile (Hypothetical)

| Parameter | Description |

| Potential Targets | Serotonin receptors, dopamine transporters, sigma receptors |

| Assays | Radioligand binding assays, functional assays measuring second messenger levels (e.g., cAMP), electrophysiological recordings |

| Animal Models | Models of anxiety, depression, and other neurological disorders |

Experimental Workflows

The following are generalized workflows for assessing the potential biological activities of this compound.

In Vitro Anticancer Activity Screening Workflow

Caption: Workflow for in vitro anticancer screening.

Quantitative Data

As of the date of this document, there is no publicly available quantitative biological data (e.g., IC₅₀, EC₅₀, LD₅₀, or pharmacokinetic parameters) specifically for this compound (CAS 383-23-3). Researchers are encouraged to perform dose-response studies to determine these values for their specific biological systems of interest.

Safety and Handling

Based on GHS hazard statements, this compound is considered harmful if swallowed, in contact with skin, or inhaled.[3] It is also classified as a skin and eye irritant.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of interest for drug discovery, primarily due to the presence of the pharmacologically significant morpholine scaffold. While specific biological data is currently lacking, its structural features and the activities of related compounds suggest that it warrants investigation as a potential anticancer agent or CNS modulator. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to begin exploring the therapeutic potential of this molecule. Further studies are required to elucidate its precise mechanism of action, quantitative biological activity, and pharmacokinetic profile.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H12FNO3S | CID 755377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of 4-((4-Fluorophenyl)sulfonyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed initial biological activity screening strategy for the compound 4-((4-Fluorophenyl)sulfonyl)morpholine. Due to the limited publicly available biological data for this specific molecule, this document leverages findings from structurally related compounds, particularly derivatives of 4-(phenylsulfonyl)morpholine and other morpholine-containing scaffolds. The proposed screening cascade encompasses anticancer and antifungal assays, based on the established activities of analogous compounds. Detailed experimental protocols and potential signaling pathways for investigation are provided to guide research efforts.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic properties and serving as a core component in a wide array of biologically active compounds.[1] Derivatives of morpholine have demonstrated a broad spectrum of therapeutic potential, including anticancer, antifungal, and anti-inflammatory activities.[2] The subject of this guide, this compound, combines this key heterocycle with a sulfonyl group and a fluorinated phenyl ring, features that can modulate biological activity. While direct biological screening data for this compound is scarce, a recent study on 4-(phenylsulfonyl)morpholine derivatives has revealed potent anticancer effects, suggesting a promising avenue for investigation.[3]

This guide provides a framework for the initial biological evaluation of this compound, drawing on the activities of closely related analogs to propose relevant screening assays and mechanistic studies.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂FNO₃S | [4] |

| Molecular Weight | 245.27 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 383-23-3 | [4] |

Proposed Initial Biological Screening

Based on the activities of structurally similar compounds, the initial biological screening of this compound should prioritize the assessment of its anticancer and antifungal properties.

Anticancer Activity

A study on novel 4-(phenylsulfonyl)morpholine derivatives identified a compound, GL24 (4m), with potent activity against triple-negative breast cancer (TNBC) cells.[3] This suggests that the this compound scaffold is a promising starting point for anticancer drug discovery.

The following table summarizes the in vitro anticancer activity of a representative 4-(phenylsulfonyl)morpholine derivative.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| GL24 (4m) | MDA-MB-231 (TNBC) | 0.90 | [3] |

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cell lines (e.g., MDA-MB-231, HepG2, A549) in 96-well plates and allow them to adhere overnight.[5]

-

Treat the cells with increasing concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of the compound on cell cycle progression.

-

Methodology:

-

Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Transcriptomic analysis of the active derivative GL24 revealed the induction of multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[3] Therefore, it is proposed that this compound may act through similar pathways.

Figure 1: Proposed ER stress-dependent anticancer signaling pathway.

Antifungal Activity

The morpholine scaffold is present in several antifungal drugs, and derivatives of 2-(2,4-difluorophenyl)morpholine have shown antifungal activity.[6] This suggests that this compound should be screened for antifungal properties.

The following table summarizes the in vitro antifungal activity of representative morpholine derivatives against various pathogenic fungi.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Sila-morpholine analogues | Candida albicans | 0.25 - >64 | [7] |

| Sila-morpholine analogues | Cryptococcus neoformans | 0.5 - >64 | [7] |

| Sila-morpholine analogues | Aspergillus niger | 1 - >64 | [7] |

Antifungal Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic fungal strains.

-

Methodology:

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculate each well with a standardized suspension of the fungal strain (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

-

The primary antifungal mechanism of morpholine derivatives is the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[6]

Figure 2: Proposed inhibition of the ergosterol biosynthesis pathway.

Conclusion

While direct biological activity data for this compound is not yet available in the public domain, the analysis of structurally related compounds strongly suggests its potential as a lead for the development of novel anticancer and antifungal agents. The proposed screening cascade, including cell viability assays, cell cycle analysis, and antifungal susceptibility testing, provides a robust starting point for the initial biological characterization of this compound. Further investigation into the modulation of the ER stress-dependent signaling pathways and the ergosterol biosynthesis pathway will be crucial in elucidating its precise mechanism of action. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these research endeavors.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H12FNO3S | CID 755377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Avenues of 4-(Phenylsulfonyl)morpholine Derivatives in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document summarizes the current scientific understanding of the therapeutic potential of derivatives of the chemical scaffold 4-(phenylsulfonyl)morpholine. Direct biological data for 4-((4-Fluorophenyl)sulfonyl)morpholine is not publicly available at the time of this writing. The information presented herein is based on studies of a closely related analog and should be interpreted with this consideration.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. When combined with a phenylsulfonyl moiety, it forms a chemical backbone with demonstrated potential in oncology. This guide focuses on the emerging therapeutic targets of 4-(phenylsulfonyl)morpholine derivatives, with a particular emphasis on their application in triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat malignancy.

Core Compound and Derivative of Interest

While the primary focus of this guide is the broader therapeutic potential of the 4-(phenylsulfonyl)morpholine scaffold, the most detailed publicly available research centers on a specific derivative, herein referred to as GL24 .

| Compound Reference | Chemical Name | Core Scaffold | Investigated Indication |

| GL24 | (Not specified in literature) | 4-(phenylsulfonyl)morpholine | Triple-Negative Breast Cancer (TNBC) |

Therapeutic Target and Mechanism of Action in Triple-Negative Breast Cancer

Research into the 4-(phenylsulfonyl)morpholine derivative, GL24, has identified its potential as an anti-cancer agent through the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals. In TNBC cells, GL24 treatment has been shown to perturb gene expression, leading to the activation of multiple pathways that culminate in cell-cycle arrest and apoptosis.

The primary mechanism of action involves the initiation of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER. This leads to the activation of several downstream signaling cascades.

Signaling Pathways Implicated in GL24-Mediated Anti-Tumor Activity

The following signaling pathways have been identified through transcriptomic analyses of TNBC cells treated with GL24:

-

Unfolded Protein Response (UPR): The central pathway initiated by GL24, leading to ER stress.

-

p53 Pathway: Activation of the tumor suppressor p53, a critical regulator of cell cycle arrest and apoptosis.

-

G2/M Checkpoint: Arrest of the cell cycle at the G2/M phase, preventing mitotic entry of damaged cells.

-

E2F Targets: Downregulation of E2F target genes, which are crucial for cell cycle progression.

The interplay of these pathways ultimately leads to the programmed cell death (apoptosis) of the cancer cells.

Quantitative Data

The anti-proliferative activity of GL24 has been quantified in the MDA-MB-231 human breast cancer cell line, a common model for TNBC.

| Compound | Cell Line | Assay Type | IC50 (µM) |

| GL24 | MDA-MB-231 | Cell Viability | 0.90 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following section details the general methodologies employed to investigate the anti-cancer properties of compounds like GL24 in TNBC cell lines.

Cell Culture and Maintenance

-

Cell Lines: MDA-MB-231 (human triple-negative breast adenocarcinoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., GL24) for 72 hours. A vehicle control (e.g., DMSO) is run in parallel.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Transcriptomic Analysis (RNA-Sequencing)

This technique is used to analyze the changes in gene expression in response to drug treatment.

-

Cell Treatment: Treat MDA-MB-231 cells with the test compound at a specific concentration (e.g., its IC50 value) for a predetermined time.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treated and control groups. This involves read mapping, quantification of gene expression, and statistical analysis.

-

Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the differentially expressed genes to identify the biological pathways affected by the compound.

Visualizations

Logical Flow of GL24's Mechanism of Action

Caption: Proposed mechanism of action for the 4-(phenylsulfonyl)morpholine derivative, GL24.

Experimental Workflow for Investigating Anti-Cancer Compounds

Caption: A general experimental workflow for the preclinical evaluation of anti-cancer compounds.

Conclusion and Future Directions

The 4-(phenylsulfonyl)morpholine scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. The derivative GL24 has demonstrated potent activity against a triple-negative breast cancer cell line through the induction of ER stress and subsequent activation of tumor-suppressive signaling pathways.

Future research in this area should focus on:

-

Synthesis and screening of a broader library of this compound and related analogs to establish a clear structure-activity relationship (SAR).

-

In-depth mechanistic studies to identify the direct molecular target(s) of these compounds.

-

Evaluation in a wider range of cancer cell lines and in vivo models to determine the broader applicability of this chemical scaffold in oncology.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

By systematically exploring the therapeutic potential of this chemical family, researchers can pave the way for the development of new and effective treatments for challenging cancers like TNBC.

In Silico Modeling of 4-((4-Fluorophenyl)sulfonyl)morpholine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for investigating the interactions of 4-((4-Fluorophenyl)sulfonyl)morpholine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific compound, this document outlines a robust, generalized methodology based on established practices for similar morpholine and sulfonyl-containing compounds. The guide details protocols for molecular docking and molecular dynamics simulations, data interpretation, and the generation of essential visualizations for understanding potential biological activities. The objective is to equip researchers with a foundational framework to computationally explore the pharmacodynamics and potential therapeutic targets of this compound.

Introduction

This compound is a synthetic organic compound featuring a central morpholine ring attached to a sulfonyl group and a fluorophenyl moiety. The morpholine scaffold is a well-recognized pharmacophore in medicinal chemistry, known to be a component of various biologically active compounds, including anticancer and anti-inflammatory agents.[1][2] The sulfonyl group often plays a crucial role in the biological activity of molecules, contributing to their binding affinity and specificity for various protein targets.

In silico modeling offers a powerful, cost-effective, and time-efficient approach to elucidate the potential biological targets and mechanisms of action of novel compounds like this compound.[3][4] By simulating the interactions between the small molecule and biological macromolecules, researchers can predict binding affinities, identify key interacting residues, and understand the dynamic behavior of the complex. This guide presents a hypothetical, yet detailed, workflow for such an investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound, as obtained from public databases, is presented in Table 1. These properties are essential for parameterizing in silico models and for interpreting simulation results.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₁₂FNO₃S | PubChem |

| Molecular Weight | 245.27 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 383-23-3 | PubChem |

| Topological Polar Surface Area | 55 Ų | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| XLogP3 | 0.8 | PubChem |

Proposed In Silico Modeling Workflow

The following sections detail a step-by-step protocol for the in silico analysis of this compound. This workflow is designed to be adaptable to various computational chemistry software packages.

Ligand and Receptor Preparation

A crucial first step in any in silico modeling study is the careful preparation of both the ligand (this compound) and the potential protein targets.

Experimental Protocol: Ligand Preparation

-

3D Structure Generation: Obtain the 3D structure of this compound. This can be done by retrieving the structure from a database like PubChem or by building it using molecular modeling software.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94 or UFF). This step ensures a low-energy, stable conformation.

-

Charge Assignment: Assign partial atomic charges to the ligand. The Gasteiger-Hückel method is a commonly used approach.

-

Torsion Angle Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

Experimental Protocol: Receptor Preparation

-

Target Identification: Based on literature data for similar sulfonylmorpholine compounds, potential protein targets can be identified. For instance, studies on related compounds suggest involvement in pathways like the Unfolded Protein Response (UPR), p53 pathway, G2/M checkpoint, and E2F targets, often implicated in cancer.[5] Therefore, proteins central to these pathways would be logical starting points.

-

Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water, co-factors, and existing ligands.

-

Protonation: Add polar hydrogen atoms to the protein structure.

-

Charge Assignment: Assign appropriate atomic charges to the protein residues.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This simulation provides insights into the binding mode and affinity.

Experimental Protocol: Molecular Docking

-

Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.

-

Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm, to search for the optimal binding pose.

-

Pose Generation and Scoring: Generate a specified number of binding poses and rank them based on a scoring function that estimates the binding free energy.

-

Analysis of Results: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Hypothetical Docking Results

To illustrate the output of a docking study, Table 2 presents hypothetical binding affinities and interacting residues for this compound with a putative protein kinase target.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Protein Kinase X | -8.5 | Leu12, Val20, Ala35, Lys48, Glu65, Asp145 | Lys48 (backbone C=O), Asp145 (side chain C=O) |

| Protein Kinase Y | -7.9 | Ile25, Phe40, Met88, Arg92, Ser150 | Arg92 (side chain N-H), Ser150 (side chain O-H) |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, offering insights into its stability and the nature of the interactions.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the top-ranked docked complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentrations.

-

Force Field: Apply a suitable force field (e.g., AMBER or CHARMM) to describe the interatomic forces.

-

Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble).

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of ligand-protein interactions over time.

Hypothetical MD Simulation Data

Table 3 summarizes hypothetical data that could be obtained from an MD simulation of the this compound-Protein Kinase X complex.

| Parameter | Average Value | Interpretation |

| Protein RMSD | 1.5 Å | The protein backbone is stable throughout the simulation. |

| Ligand RMSD | 0.8 Å | The ligand remains stably bound in the active site. |

| Hydrogen Bond Occupancy (Ligand-Lys48) | 85% | A strong and persistent hydrogen bond is formed. |

| Hydrogen Bond Occupancy (Ligand-Asp145) | 72% | A stable hydrogen bond is maintained. |

Visualization of Pathways and Workflows

Visualizing complex biological and computational processes is essential for clear communication and understanding. The following diagrams, generated using the DOT language, illustrate a potential signaling pathway affected by this compound and the general in silico modeling workflow.

Caption: A generalized workflow for the in silico modeling of small molecule-protein interactions.

Caption: A hypothetical signaling cascade potentially modulated by this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, in silico workflow for the investigation of this compound. The proposed methodologies, including molecular docking and molecular dynamics simulations, provide a solid foundation for predicting potential biological targets and understanding the molecular basis of its interactions. The presented tables and diagrams serve as templates for data presentation and conceptual visualization.

It is critical to emphasize that the results from these computational models must be validated through experimental assays. Future work should focus on synthesizing this compound and testing its activity against the predicted protein targets in vitro. A strong correlation between computational predictions and experimental outcomes will be essential to validate the models and to advance the understanding of this compound's therapeutic potential.

References

- 1. DRUG-TARGET INTERACTION/AFFINITY PREDICTION: DEEP LEARNING MODELS AND ADVANCES REVIEW [arxiv.org]

- 2. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent (4 R,5 S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors | Imran | Advancements in Life Sciences [als-journal.com]

4-((4-Fluorophenyl)sulfonyl)morpholine: An In-depth Technical Guide on Mechanism of Action Hypotheses

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of biological activities. The derivative, 4-((4-Fluorophenyl)sulfonyl)morpholine, and its analogs have emerged as compounds of interest, particularly in oncology. This technical guide synthesizes the current understanding of the potential mechanisms of action for this class of compounds. The primary hypothesis centers on the induction of endoplasmic reticulum (ER) stress-dependent apoptosis, a pathway elucidated through transcriptomic analysis of lead compounds in cancer cell lines. This guide provides a comprehensive overview of the supporting data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The morpholine heterocycle is a cornerstone in the design of therapeutic agents due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial molecular interactions.[1] When functionalized with a sulfonyl group and a substituted phenyl ring, as in the case of this compound, these compounds have demonstrated significant biological potential. Recent studies have particularly highlighted their anticancer activities, with a focus on aggressive cancer subtypes such as triple-negative breast cancer (TNBC).[2] This document aims to provide a detailed exploration of the hypothesized mechanisms through which these compounds exert their effects, with a primary focus on the ER stress pathway.

Primary Mechanism of Action Hypothesis: Induction of Endoplasmic Reticulum (ER) Stress-Dependent Apoptosis

The leading hypothesis for the anticancer activity of 4-(phenylsulfonyl)morpholine derivatives is their ability to induce overwhelming endoplasmic reticulum (ER) stress, which in turn triggers apoptosis in cancer cells. This mechanism has been investigated through phenotypic drug discovery and subsequent multi-omics analysis.[2]

A key study synthesized a series of 23 novel 4-(phenylsulfonyl)morpholine derivatives and identified a lead compound, GL24 (4m) , which exhibited potent activity against the triple-negative breast cancer cell line MDA-MB-231.[2] Transcriptomic analysis of cells treated with GL24 revealed the upregulation of genes associated with the unfolded protein response (UPR), the p53 pathway, and the G2/M checkpoint, all of which are hallmarks of ER stress.[2] This cascade of events ultimately leads to cell-cycle arrest and programmed cell death.

Signaling Pathway

The proposed signaling cascade initiated by compounds like GL24 begins with the accumulation of unfolded or misfolded proteins in the ER, leading to ER stress. This activates the Unfolded Protein Response (UPR), a tripartite signaling pathway mediated by IRE1α, PERK, and ATF6. Prolonged or excessive UPR activation shifts the balance from a pro-survival to a pro-apoptotic response. Key events in this pathway include the upregulation of the pro-apoptotic transcription factor CHOP (GADD153) and the activation of caspase cascades, culminating in apoptosis.

Caption: ER Stress-Induced Apoptosis Pathway for 4-(Phenylsulfonyl)morpholine Derivatives.

Alternative Mechanism of Action Hypotheses

While ER stress is the most evidence-backed hypothesis for the anticancer effects of this specific series of compounds, the broader morpholine scaffold is known to interact with other biological targets. These represent potential alternative or secondary mechanisms of action.

-

Neurokinin-1 (NK1) Receptor Antagonism: Certain morpholine derivatives have been identified as potent antagonists of the NK1 receptor, which is involved in pain, inflammation, and emesis.[3] The relevance of this pathway to the anticancer effects of this compound is yet to be determined.

-

Monoamine Neurotransmitter Modulation: Phenylmorpholine analogs have been investigated as releasers and/or reuptake inhibitors of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[4] This activity is primarily associated with central nervous system disorders.

Quantitative Data

The anticancer activity of a series of 4-(phenylsulfonyl)morpholine derivatives was evaluated in the MDA-MB-231 triple-negative breast cancer cell line. The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized below.

| Compound ID | R Group | IC50 in MDA-MB-231 (µM)[2] |

| GL24 (4m) | 4-phenoxyphenyl | 0.90 |

| 4a | H | >40 |

| 4b | methyl | >40 |

| 4c | ethyl | >40 |

| 4d | n-propyl | 28.5 |

| 4e | n-butyl | 16.5 |

| 4f | phenyl | 2.59 |

| 4g | 4-fluorophenyl | 2.05 |

| 4h | 4-chlorophenyl | 1.89 |

| 4i | 4-bromophenyl | 1.83 |

| 4j | 4-iodophenyl | 1.66 |

| 4k | 4-methylphenyl | 2.21 |

| 4l | 4-methoxyphenyl | 3.12 |

| 4o | 2-phenylethyl | 2.50 |

| 4p | 3-phenylpropyl | 1.63 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 4-(phenylsulfonyl)morpholine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Transcriptomic Analysis (RNA-Seq)

This protocol outlines the general workflow for analyzing gene expression changes in response to drug treatment.

Caption: A generalized workflow for RNA sequencing analysis of drug-treated cancer cells.

-

Cell Treatment and RNA Extraction: Treat MDA-MB-231 cells with the compound of interest (e.g., GL24 at its IC50 concentration) and a vehicle control for a predetermined time (e.g., 24 hours). Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

RNA Quality Control: Assess the integrity and purity of the extracted RNA using a Bioanalyzer or similar instrument.

-

Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. Sequence the libraries on a next-generation sequencing platform.

-

Data Processing and Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference human genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between the treated and control groups.

-

-

Pathway Analysis: Use the list of differentially expressed genes to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify significantly perturbed biological pathways.

Conclusion

The available evidence strongly suggests that 4-(phenylsulfonyl)morpholine derivatives, exemplified by the potent compound GL24, exert their anticancer effects primarily through the induction of ER stress-dependent apoptosis. This mechanism is supported by transcriptomic data revealing the activation of the UPR and associated pro-apoptotic signaling pathways. While alternative mechanisms related to the broader morpholine pharmacophore cannot be entirely ruled out, the ER stress hypothesis provides a solid foundation for the continued investigation and optimization of this promising class of compounds for cancer therapy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this field.

References

- 1. Analysis of Transcriptomic Data Generated from Drug-Treated Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]

- 4. Gene Ontology and KEGG Enrichment Analysis [ucdavis-bioinformatics-training.github.io]

Structural Elucidation of 4-((4-Fluorophenyl)sulfonyl)morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-((4-fluorophenyl)sulfonyl)morpholine and its derivatives. This class of compounds is of significant interest in medicinal chemistry, and a thorough understanding of their structure is paramount for drug design and development. This document outlines the key analytical techniques and experimental protocols employed in their characterization.

Introduction

Morpholine and its derivatives are prevalent scaffolds in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The incorporation of a sulfonyl group and a fluorinated phenyl ring can significantly influence the physicochemical and pharmacokinetic properties of the morpholine core, making this compound derivatives an important area of research. Accurate structural elucidation is the foundation for understanding their structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine with 4-fluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using a suite of analytical methods.

General Synthetic Protocol

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of morpholine (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran at 0 °C, a base like triethylamine or pyridine (1.2 eq) is added.

-

Addition of Sulfonyl Chloride: A solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in the same solvent is added dropwise to the cooled reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 2-12 hours, with progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Predicted NMR Data:

While experimental spectra for the title compound were not found, predicted data based on structure-activity relationships of similar compounds are presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine H (adjacent to N) | 3.0 - 3.2 | 45 - 47 |

| Morpholine H (adjacent to O) | 3.7 - 3.9 | 65 - 67 |

| Aromatic H (ortho to SO₂) | 7.8 - 8.0 | 128 - 130 |

| Aromatic H (ortho to F) | 7.2 - 7.4 | 115 - 117 (d, JC-F) |

| Aromatic C (ipso to SO₂) | - | 135 - 137 |

| Aromatic C (ipso to F) | - | 163 - 165 (d, JC-F) |

Note: 'd' denotes a doublet, and 'J' represents the coupling constant.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound (C₁₀H₁₂FNO₃S), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed.

Table 2: Expected Mass Spectrometry Data

| Ion Type | Calculated m/z |

| [M]⁺ | 245.05 |

| [M+H]⁺ | 246.06 |

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a crystal structure for the title compound was not found, data from closely related structures, such as 4-(4-nitrophenyl)morpholine, reveal that the morpholine ring typically adopts a chair conformation.[1]

Experimental Workflow for X-ray Crystallography:

Caption: A typical experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a selected crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Conclusion

The structural elucidation of this compound derivatives is a critical step in their development as potential therapeutic agents. A multi-technique approach, combining synthesis, NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a comprehensive and unambiguous determination of their chemical structure. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-((4-Fluorophenyl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of 4-((4-Fluorophenyl)sulfonyl)morpholine. The protocols outlined below are designed to assess the cytotoxic and potential anti-cancer activities of this compound, drawing parallels from studies on structurally related 4-(phenylsulfonyl)morpholine derivatives.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The sulfonylmorpholine moiety, in particular, has been explored for various therapeutic applications. Recent studies on 4-(phenylsulfonyl)morpholine derivatives have highlighted their potential as anti-cancer agents, particularly against triple-negative breast cancer (TNBC).[3] One such derivative, GL24 (4m), demonstrated potent activity in MDA-MB-231 cells with a half-maximal inhibitory concentration (IC50) of 0.90 µM.[3] The mechanism of action for these derivatives appears to involve the induction of endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis.[3]

This document provides detailed protocols for evaluating the in vitro efficacy of this compound, focusing on assays for cytotoxicity, cell cycle progression, and apoptosis.

Data Presentation

While specific quantitative data for this compound is not yet publicly available, the following table presents data for a closely related analog, GL24, which can serve as a benchmark for experimental design.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| GL24 (4m) | MDA-MB-231 | Cytotoxicity | 0.90 | [3] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

-

This compound

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Workflow for the MTT-based cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

-

This compound

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

6-well plates

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by the compound.

Materials:

-

This compound

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat MDA-MB-231 cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Postulated Signaling Pathway

Based on the activity of related compounds, this compound may induce apoptosis through the ER stress-mediated unfolded protein response (UPR) and p53 pathways.

Caption: Postulated signaling pathway for the compound's action.

References

- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4-Fluorophenyl)morpholine | 4280-40-4 | Benchchem [benchchem.com]

Application Notes and Protocols for 4-((4-Fluorophenyl)sulfonyl)morpholine in Cell Culture Studies

Disclaimer: To date, specific cell culture studies for 4-((4-Fluorophenyl)sulfonyl)morpholine are not extensively available in the public domain. The following application notes and protocols are based on research conducted on a closely related derivative, GL24, which is a 4-(phenylsulfonyl)morpholine derivative. These notes are intended to serve as a foundational guide for researchers and scientists interested in investigating the potential cellular effects of this compound, with the understanding that the activities of the two compounds may not be identical.

Introduction

This compound is a synthetic compound belonging to the sulfonylmorpholine class of molecules. While direct biological data for this specific compound is limited, studies on analogous structures suggest potential applications in cancer research. A notable derivative, GL24, has demonstrated potent activity against triple-negative breast cancer (TNBC) cells by inducing endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis. These findings suggest that this compound may also target similar cellular pathways and warrants investigation as a potential therapeutic agent.

Potential Applications

-

Anticancer Research: Investigation of cytotoxic and cytostatic effects on various cancer cell lines, particularly those known for high levels of ER stress or sensitivity to p53 pathway activation.

-

Cell Cycle Analysis: Studying the effects on cell cycle progression and checkpoints, such as the G2/M transition.

-

Apoptosis Induction: Examining the pro-apoptotic potential and the signaling cascades involved.

-

Signal Transduction Research: Elucidating the impact on ER stress-related pathways, including the unfolded protein response (UPR) and downstream effectors.

Quantitative Data

The following table summarizes the quantitative data for the related compound GL24 in MDA-MB-231 triple-negative breast cancer cells. This data can serve as a reference for designing initial dose-response experiments for this compound.

| Compound | Cell Line | Assay | Endpoint | Result |

| GL24 | MDA-MB-231 | Cell Viability | IC50 | 0.90 µM |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression of key proteins in the ER stress and p53 pathways.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-CHOP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.

Visualizations

Caption: A generalized workflow for investigating the cellular effects of this compound.

Caption: Proposed signaling pathway based on the activity of a related derivative, GL24.

Application Notes and Protocols for Evaluating 4-((4-Fluorophenyl)sulfonyl)morpholine in Triple-Negative Breast Cancer Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Fluorophenyl)sulfonyl)morpholine is a novel small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently hyperactivated in various cancers, including triple-negative breast cancer (TNBC), and plays a crucial role in cell proliferation, survival, and metabolism.[1][2][3] Due to the aggressive nature and limited targeted therapeutic options for TNBC, inhibitors of the PI3K/Akt/mTOR pathway are of significant interest.[4][5] The morpholine moiety, present in this compound, is a key pharmacophore in several known mTOR inhibitors.[6][7] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in a preclinical TNBC xenograft model.

PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth and proliferation.[8] In TNBC, this pathway is often constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[1][9] This hyperactivation contributes to the aggressive phenotype and poor prognosis associated with TNBC.[2] this compound is hypothesized to inhibit one or more kinases within this pathway, thereby blocking downstream signaling and inhibiting tumor growth.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Animal Model Selection and Rationale

For evaluating the in vivo efficacy of this compound, the human breast cancer MDA-MB-231 xenograft model is recommended.[10][11] MDA-MB-231 is a well-characterized and widely used triple-negative breast cancer cell line known for its aggressive and metastatic potential.[11][12] This cell line is suitable for subcutaneous implantation in immunodeficient mice, allowing for the straightforward measurement of tumor growth over time.[10][13]

Table 1: Animal Model Specifications

| Parameter | Specification |

| Animal Species | Mouse |

| Mouse Strain | NU/NU Nude (athymic) or NOD scid gamma (NSG) |

| Age | 6-8 weeks |

| Sex | Female |

| Housing | Standard specific-pathogen-free (SPF) conditions |

| Cell Line | MDA-MB-231 (human, triple-negative breast cancer) |

| Implantation Site | Subcutaneous, right flank |

Experimental Workflow

The overall experimental workflow for assessing the in vivo efficacy of this compound is depicted below.

Caption: In Vivo Efficacy Study Workflow.

Detailed Experimental Protocols

Cell Culture and Preparation

-

Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Cell Viability and Counting: Determine cell viability using trypan blue exclusion. Count the cells using a hemocytometer.

-

Preparation for Injection: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[10] Keep the cell suspension on ice until injection.

Animal Handling and Tumor Implantation

-

Animal Acclimatization: Acclimatize the mice to the facility for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the mice using isoflurane or another approved anesthetic agent.

-

Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

Tumor Growth Monitoring and Treatment Initiation

-

Tumor Measurement: Measure tumor dimensions (length and width) using digital calipers 2-3 times per week.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[14]

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Treatment Administration

-

Vehicle Control: Administer the vehicle solution to the control group according to the same schedule as the treatment groups. The vehicle should be the solvent used to dissolve this compound.

-

This compound Treatment: Prepare different dose levels of the compound (e.g., 10, 30, and 100 mg/kg). Administer the compound via oral gavage or intraperitoneal injection once daily for a specified period (e.g., 21 days).

-

Positive Control (Optional): Include a group treated with a standard-of-care chemotherapy agent for TNBC, such as paclitaxel, to benchmark the efficacy of the test compound.

Efficacy Evaluation

-

Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth. TGI is calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[15]

-

Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.

-

Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

Endpoint and Tissue Collection

-

Euthanasia: At the end of the study, euthanize the mice according to IACUC approved guidelines.

-

Tumor Excision and Measurement: Excise the tumors and record their final weight.

-

Tissue Processing: A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blotting for phosphorylated Akt or S6K), and another portion can be fixed in formalin for histopathological examination.

Data Presentation

Table 2: Example of Tumor Growth Data

| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 125.4 ± 15.2 | 1589.7 ± 210.5 | - | +5.2 |

| This compound | 10 | 128.1 ± 18.9 | 1150.3 ± 185.4 | 27.6 | +3.1 |